molecular formula C10H12O4 B1602252 Methyl 3-(hydroxymethyl)-5-methoxybenzoate CAS No. 367519-84-4

Methyl 3-(hydroxymethyl)-5-methoxybenzoate

Cat. No. B1602252
M. Wt: 196.2 g/mol
InChI Key: HZMFUMLFHICVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(hydroxymethyl)-5-methoxybenzoate” is an organic compound with the molecular formula C9H10O3 . It is also known by other names such as “Benzoic acid, m-hydroxy-, methyl ester”, “m-Carbomethoxyphenol”, “m-Hydroxybenzoic acid methyl ester”, “Methyl m-hydroxybenzoate”, “Methyl m-oxybenzoate”, “Methyl 3-hydroxybenzoate”, and "3-Hydroxybenzoic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” consists of a benzoate group attached to a hydroxymethyl group . The InChI code for this compound is “1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3” and the InChI key is "FGOQWQMPNSYDBL-UHFFFAOYSA-N" .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” are not available, it’s worth noting that compounds with hydroxymethyl groups can undergo various types of reactions. For example, they can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)-5-methoxybenzoate” is a solid compound with a molecular weight of 166.18 . The compound is soluble in water, which may affect its behavior in the environment .

Scientific Research Applications

Microbial Metabolism

A study by Donnelly and Dagley (1980) on Pseudomonas putida shows how certain strains of bacteria can oxidize compounds similar to Methyl 3-(hydroxymethyl)-5-methoxybenzoate, highlighting the microbial metabolism of methoxylated benzoic acids. This process is crucial for understanding the biodegradation pathways of synthetic compounds in the environment (Donnelly & Dagley, 1980).

Organic Synthesis

Gallo et al. (2013) presented a novel selective methodology for the demethylation of phenolic methoxyl groups using simple and inexpensive reagents. This technique is particularly relevant for preparing demethylated derivatives of compounds like Methyl 3-(hydroxymethyl)-5-methoxybenzoate, offering a cost-effective approach for synthesizing a variety of chemical structures (Gallo et al., 2013).

Photochemical Studies

Plíštil et al. (2006) investigated the photochemistry of compounds related to Methyl 3-(hydroxymethyl)-5-methoxybenzoate, providing insights into the mechanisms of photo-induced transformations. Such studies are essential for understanding the behavior of these compounds under light exposure, which has implications for their stability and degradation in various environments (Plíštil et al., 2006).

Biological Activity

Research on compounds structurally related to Methyl 3-(hydroxymethyl)-5-methoxybenzoate has revealed potential biological activities. Choudhary et al. (2009) isolated secondary metabolites from Vitex agnus‐castus, demonstrating significant anti-inflammatory and lipoxygenase inhibitory activities. This study suggests that derivatives of Methyl 3-(hydroxymethyl)-5-methoxybenzoate may possess valuable pharmacological properties (Choudhary et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, Tris(hydroxymethyl)aminomethane, suggests that personal protective equipment should be worn when handling these types of compounds. It also advises avoiding dust formation and inhalation .

Future Directions

The hydroxymethylation of compounds is a simple chemical reaction that can lead to changes in physical-chemical properties and offer several therapeutic advantages . Therefore, “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” and similar compounds could have potential applications in the development of new drugs and therapeutic agents .

properties

IUPAC Name

methyl 3-(hydroxymethyl)-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFUMLFHICVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573088
Record name Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)-5-methoxybenzoate

CAS RN

367519-84-4
Record name Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 2
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 3
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(hydroxymethyl)-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.